molecular formula C20H15N3O4S B2785720 (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide CAS No. 344949-67-3

(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2785720
CAS No.: 344949-67-3
M. Wt: 393.42
InChI Key: PQVVKRMQPSEQIH-NTCAYCPXSA-N
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Description

(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenyl group, and a furan ring substituted with a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The furan ring and sulfamoyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of both the cyano and sulfamoyl groups can enhance its potential as a multifunctional molecule in various applications.

Properties

IUPAC Name

(E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c21-13-15(20(24)23-16-4-2-1-3-5-16)12-17-8-11-19(27-17)14-6-9-18(10-7-14)28(22,25)26/h1-12H,(H,23,24)(H2,22,25,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVVKRMQPSEQIH-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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